1,2,3,7,8,9-hexachlorodibenzofuran
Description
Contextualizing HxCDF within Polychlorinated Dibenzofurans (PCDFs) Research
1,2,3,7,8,9-Hexachlorodibenzofuran (B196249) is a member of the polychlorinated dibenzofurans (PCDFs) family of organic compounds. nih.gov PCDFs are aromatic compounds containing a dibenzofuran (B1670420) structure that is chlorinated at one to eight positions. nih.govnih.gov This family consists of 135 individual compounds, known as congeners, which differ in the number and position of chlorine atoms. t3db.canih.gov
The toxicity of PCDF congeners varies greatly, with those containing chlorine atoms in the 2, 3, 7, and 8 positions being particularly noteworthy from a toxicological standpoint. nih.govnih.gov 1,2,3,7,8,9-HxCDF fits this profile, making it one of the more significant PCDF congeners studied. nih.gov Like other PCDFs, it is not manufactured for commercial purposes but is an unintentional byproduct of industrial processes such as waste incineration, chemical manufacturing, and the chlorine bleaching of pulp. nih.govewg.orgisotope.com
Significance of Academic Inquiry into HxCDF
The academic and scientific interest in 1,2,3,7,8,9-HxCDF stems from its classification as a "dioxin-like" compound and a persistent organic pollutant (POP). ebi.ac.uk Its persistence against environmental degradation means it can remain in ecosystems for long periods, bioaccumulate in animal tissues, and biomagnify through the food chain. ebi.ac.uk
A key tool in assessing the risk of dioxin-like compounds is the Toxic Equivalency Factor (TEF) system. wikipedia.org This system expresses the toxicity of individual congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgnih.govepa.gov 1,2,3,7,8,9-HxCDF has been assigned a TEF of 0.1 by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), indicating its significant toxic potential. epa.govmoenv.gov.twornl.gov The total toxicity of a mixture of these compounds is expressed as the Toxic Equivalency (TEQ), which is calculated by summing the products of the concentration of each congener and its respective TEF. wikipedia.orgepa.gov
The primary mechanism for the toxicity of 1,2,3,7,8,9-HxCDF and other dioxin-like compounds is through their binding to the aryl hydrocarbon receptor (AhR). t3db.canih.gov This binding initiates a cascade of biochemical and cellular events, leading to changes in gene expression, including for enzymes like cytochrome P450 1A1 (CYP1A1) and CYP1B1. t3db.canih.gov This interaction is a central focus of research as it underlies the various biological responses observed.
Historical Evolution of HxCDF Research Trajectories
Research into PCDFs, including 1,2,3,7,8,9-HxCDF, gained momentum with the discovery of these compounds as environmental contaminants. Early research focused on identifying their sources, which were traced to industrial activities like metal recovery, open burning, and the incineration of materials like railroad cars.
A significant part of the historical research comes from analyzing human exposure incidents, most notably the "Yusho" poisoning in Japan in 1968 and the "Yu-Cheng" incident in Taiwan in 1979. ewg.org In these events, rice oil was contaminated with Polychlorinated Biphenyls (PCBs), which, when heated, produced PCDFs. ewg.org Studies of affected individuals revealed the presence of various PCDF congeners in their blood and tissues, providing valuable data on the human toxicology of these compounds. nih.gov
Over time, research has evolved from simple detection to detailed congener-specific analysis. nih.gov Scientists have found 1,2,3,7,8,9-HxCDF in various environmental media, including soil near municipal waste incinerators and in leachates from landfills. It has also been detected in human samples, such as blood from populations living near herbicide-sprayed areas. Ongoing research continues to monitor the levels of these compounds in the environment and in human populations to understand long-term trends and exposures. oaes.cc
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 72918-21-9 | nih.govepa.gov |
| Molecular Formula | C₁₂H₂Cl₆O | nih.govepa.gov |
| Molecular Weight | 374.9 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 1,2,3,7,8,9-HxCDF, PCDF 124 | nih.gov |
| Physical State | Colorless crystals | t3db.ca |
| Class | Polychlorinated dibenzofuran | nih.goviarc.fr |
Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzofurans (PCDFs)
| Compound | TEF | Source |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | ornl.gov |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 | ornl.gov |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 | ornl.gov |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | ornl.gov |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | ornl.gov |
| This compound (HxCDF) | 0.1 | epa.govmoenv.gov.twornl.gov |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | epa.govornl.gov |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 | epa.govornl.gov |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 | epa.govornl.gov |
Structure
3D Structure
Properties
CAS No. |
116843-04-0 |
|---|---|
Molecular Formula |
C12H2Cl6O |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1,2,3,7,8,9-hexachlorodibenzofuran |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
PYUSJFJVDVSXIU-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)[13C]3=[13C]([13C](=[13C]([13CH]=[13C]3O2)Cl)Cl)Cl |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl |
Origin of Product |
United States |
Formation and Generation Pathways of Hxcdf in Environmental Systems
De Novo Synthesis Mechanisms of HxCDF from Combustion Processes
De novo synthesis is a significant pathway for the formation of PCDD/Fs in combustion systems, such as municipal waste incinerators. This process involves the synthesis of the dibenzofuran (B1670420) structure from carbonaceous materials in the presence of a chlorine source and oxygen. unimib.it
The de novo synthesis pathway relies on the presence of a carbon source within the particulate matter, such as fly ash. unimib.itnih.gov This carbon can be in various forms, including soot or unburned organic material. The reaction involves the oxidation and chlorination of this carbon matrix to form the PCDF structure. unimib.it
Inorganic chlorine, often from sources like HCl or Cl2 gas, is essential for the chlorination steps. The presence of metal catalysts, particularly copper, plays a crucial role in facilitating these reactions on the surface of fly ash particles. The process is postulated to involve the production of Cl2 through a metal-catalyzed reaction of HCl and O2, followed by the chlorination of aromatic rings and the formation of the dual-ring structure. unimib.it
The formation of HxCDF and other PCDFs via de novo synthesis is highly dependent on specific operational conditions.
Temperature: There is an optimal temperature window for PCDF formation. Studies on fly ash from incinerators and sinter plants have identified maximum formation rates at temperatures around 300-400°C. nih.govnih.gov For instance, experiments on sinter plant fly ash showed two maxima of formation, one around 325°C and another at approximately 400°C, which corresponded to the temperatures of oxidative degradation of carbon in the ash. nih.gov As temperatures increase beyond this optimal range, decomposition and dechlorination reactions begin to dominate, leading to a shift toward lower chlorinated congeners. unimib.itnih.gov
Oxygen Concentration: Oxygen is a critical reactant in the de novo synthesis pathway. Research has shown that there is an optimal oxygen concentration for maximizing PCDF formation. In one study, the optimum oxygen level for PCDD/F formation on cyclone ash was found to be 7.5%. nih.gov Interestingly, some dioxin formation has been observed even in the absence of gaseous oxygen, suggesting that other reaction routes may exist on the fly ash surface. nih.gov The concentration of oxygen can also influence the distribution of congeners more than the total quantity formed. unimib.it
Residence Time: The amount of time that fly ash and flue gases spend within the optimal temperature window for formation is a key factor. An important quantity of PCDFs can form rapidly, in as little as 30 minutes, followed by a slower formation rate over several hours. nih.gov As the reaction time extends, decomposition processes become more significant, eventually slowing the net formation rate. nih.gov
Table 1: Influence of Process Conditions on HxCDF Formation
| Parameter | Effect on Formation | Research Findings |
|---|---|---|
| Temperature | Formation is maximized in a specific temperature window, typically 250-400°C. unimib.itnih.gov | Studies on sinter plant fly ash showed optimal formation at two temperatures, ~325°C and ~400°C. nih.gov Higher temperatures favor the production of lower chlorinated homologues. unimib.it |
| Oxygen (O₂) Concentration | An optimal O₂ concentration exists for maximum formation. | An optimum of 7.5% O₂ was found for cyclone ash. nih.gov Oxygen levels tend to influence the congener distribution. unimib.it |
| Residence Time | Rapid initial formation followed by a slower rate. | Significant PCDF quantities form within 30 minutes, with the rate slowing after 2-4 hours as decomposition becomes important. nih.gov |
Precursor Pathways to HxCDF Formation
In addition to de novo synthesis, HxCDF can be formed from the chemical transformation of specific chlorinated organic compounds. This pathway involves the reaction of precursor molecules on the surface of particulate matter.
A variety of chlorinated organic compounds can act as precursors to PCDFs. These include chlorophenols and chlorobenzenes. unimib.itepa.govchemistryviews.org For example, research has shown that chlorobenzenes are known precursors to PCDF formation during industrial combustion processes. chemistryviews.org The condensation of these smaller molecules can lead to the formation of the more complex dibenzofuran structure. The specific type and concentration of precursors, such as chlorinated benzenes versus chlorinated phenols, can significantly influence whether dioxins or furans are preferentially formed. nih.gov
The surfaces of particulate matter, especially fly ash from combustion sources, provide an ideal environment for the formation of PCDFs from precursors. Fly ash contains metal oxides, such as iron (III) oxide and copper oxides, which act as catalysts. chemistryviews.orgnih.gov
The mechanism involves the adsorption of precursor molecules like chlorophenols or chlorobenzenes onto the catalytically active sites of the fly ash. nih.gov On this surface, a series of reactions, including condensation and cyclization, occurs. For instance, chlorophenols can form phenoxy radicals which then dimerize, ultimately leading to the PCDF structure. unimib.it The catalytic surface facilitates the necessary bond formations and rearrangements required to build the dibenzofuran backbone from simpler precursor molecules. Studies have shown that competitive adsorption between different precursors, like 2-monochlorophenol and 1,2-dichlorobenzene, can affect the transformation process and the resulting PCDF yield. nih.gov
Unintentional By-product Formation during Industrial Processes
HxCDF is not produced commercially but arises as an impurity during the manufacture of other chemicals. nih.gov The production of chlorinated organic chemicals, such as chlorobenzenes and chloroethylenes, can inadvertently generate PCDFs. researchgate.net These byproducts are often found in the waste streams and residues of these processes. For example, analysis of chlorobenzene (B131634) and chloroethylene production processes revealed that PCDF concentrations were highest in the bottom residues, with octachlorinated congeners being dominant. researchgate.net HxCDF has also been identified as a byproduct in the formulation of commercial organochloride pesticides. isotope.com
Table 2: Industrial Sources of Unintentional HxCDF Formation
| Industrial Process | Role in HxCDF Formation | Key Findings |
|---|---|---|
| Chemical Manufacturing | Formation as an unintentional byproduct during synthesis of chlorinated compounds. | PCDD/Fs are tracked in chlorobenzene and chloroethylene production, with highest concentrations in bottom residues. researchgate.net |
| Pesticide Production | Impurity in commercial organochloride pesticide formulations. | Furans are found as byproducts in these formulations. isotope.com |
| Waste Incineration | Formation via de novo synthesis and precursor pathways from burning organic material in the presence of chlorine. | Flue gases and fly ash from incinerators are major sources. isotope.comunimib.it |
| Pulp and Paper Bleaching | Byproduct of chlorine-based bleaching processes. | Found in products from mills using chlorine bleaching. isotope.com |
Environmental Occurrence, Fate, and Transport Dynamics of Hxcdf
Distribution and Prevalence of HxCDF in Abiotic Environmental Matrices
As a persistent organic pollutant (POP), 1,2,3,7,8,9-HxCDF is widely distributed in the environment. Its primary release is into the atmosphere from high-temperature sources, after which it undergoes transport and deposition into aquatic and terrestrial systems.
The primary pathway for the release of 1,2,3,7,8,9-HxCDF into the environment is through atmospheric emissions. It is found in the smoke emissions from the incineration of municipal and industrial waste and as a byproduct of chemical synthesis. lakecleanup.comhenrys-law.orgca.govca.gov For instance, a related congener, 1,2,3,4,7,8-HxCDF, has been detected in the air near municipal waste incinerators. nih.gov Once in the atmosphere, these compounds can be transported over long distances. Deposition occurs through both wet (precipitation) and dry (particle settling) processes, leading to the contamination of soil, water, and vegetation. The specific atmospheric concentrations and deposition rates for 1,2,3,7,8,9-HxCDF are not extensively documented in readily available literature, often being reported as part of a total measurement for all hexachlorodibenzofuran isomers or total PCDF/PCDD toxic equivalents (TEQ).
Following atmospheric deposition, 1,2,3,7,8,9-HxCDF enters aquatic ecosystems. It has been identified in water leachates from landfills, indicating that improper waste disposal is a direct route of contamination for groundwater and surface water. nih.gov Due to its low water solubility and high hydrophobicity, HxCDF in the aqueous phase tends to partition strongly to suspended particles and bed sediments.
Data on specific concentrations in water are scarce, but EPA analytical methods for the related compound 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (B196215) (HxCDD) provide an indication of the low levels expected, with detection limits around 50 picograms per liter (pg/L) and quantitation limits of 25 nanograms per liter (ng/L) in water. nih.gov Sediments act as the primary sink for HxCDFs in aquatic environments. Over time, these compounds accumulate in the sediment, where they can persist for long periods and potentially re-enter the water column through various physical and biological processes.
Soil contamination with 1,2,3,7,8,9-HxCDF occurs mainly through the atmospheric deposition of particles from sources like municipal waste incinerators. nih.gov It is also found directly in waste matrices from industrial processes and landfills. nih.gov
While specific concentration data for 1,2,3,7,8,9-HxCDF is limited, studies on its close structural analog, 1,2,3,7,8,9-HxCDD, provide insight into its prevalence in soil. For example, a study in a rural area of Germany found mean concentrations of 1,2,3,7,8,9-HxCDD to vary by land use, as detailed in the table below. nih.gov These findings highlight that forested areas can accumulate higher levels of these pollutants, likely due to the filtering effect of the forest canopy on atmospheric particles. EPA method quantitation limits for HxCDD are around 2.5 µg/kg for soil and fly ash. nih.gov
Table 1: Mean Concentrations of 1,2,3,7,8,9-HxCDD in German Soils by Land Use nih.gov
Environmental Partitioning and Inter-Compartmental Exchange Research
The environmental fate of 1,2,3,7,8,9-HxCDF is governed by its physicochemical properties, which determine how it partitions between air, water, soil, and biota. Its high hydrophobicity and low volatility are key factors in these processes.
The volatilization half-life for HxCDD from a model river (1 meter deep, flowing at 1 m/s, with a wind velocity of 3 m/s) is estimated to be 2 days, and from a model lake, it is 28 days. nih.gov However, this process is significantly slowed by the compound's tendency to adsorb to suspended solids and sediment. When adsorption is factored in, the volatilization half-life from a model pond increases dramatically to an estimated 65 years, indicating that in natural aquatic systems, volatilization is a very slow process. nih.gov
The interaction between sediment and water is critical to the fate of 1,2,3,7,8,9-HxCDF in aquatic environments. Due to its very low water solubility and high lipophilicity, it has a strong tendency to sorb to organic matter within soil and sediment. This behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc).
A specific experimentally determined Koc for 1,2,3,7,8,9-HxCDF is not widely reported, but it can be estimated from its octanol-water partition coefficient (Kow). The logarithm of Kow (log Kow) is a measure of a chemical's hydrophobicity. The computed XLogP3 value, a theoretical estimate of log Kow, for 1,2,3,7,8,9-HxCDF is 7.4. nih.gov This high value indicates very strong sorption to organic matter. Chemicals with high Koc values are less mobile in soil and sediment, meaning they are less likely to leach into groundwater or be available in the water column. epa.gov They become sequestered in the sediment bed, where they can persist for extended periods. The strong sorption to sediment particles significantly reduces the compound's bioavailability but also creates a long-term reservoir of contamination.
Table 2: Physicochemical Properties Influencing Environmental Partitioning
Bioaccumulation and Trophic Transfer Research
The persistence of 1,2,3,7,8,9-HxCDF in the environment leads to its accumulation in living organisms, a process known as bioaccumulation. This can have significant implications for ecological food webs.
Mechanisms of HxCDF Uptake in Aquatic and Terrestrial Organisms
Aquatic Organisms: In aquatic environments, HxCDF is readily adsorbed onto suspended particles and sediments due to its hydrophobic nature. frontiersin.org Aquatic organisms can take up HxCDF through several pathways:
Direct contact: Dermal absorption from contaminated water. researchgate.net
Ingestion: Consumption of contaminated sediment or food sources. researchgate.net
Gill uptake: For fish and other gill-breathing organisms, direct uptake from water passing over the gills is a significant route.
Polychaetes, for instance, are vulnerable to uptake through both contact with dissolved chemicals and ingestion of pollutants bound to sediment particles. frontiersin.org
Terrestrial Organisms: Terrestrial organisms are primarily exposed to HxCDF through the ingestion of contaminated soil and food. Dermal contact with contaminated soil can also be an important uptake route for some species, such as amphibians. researchgate.net Once ingested, the lipophilic nature of HxCDF facilitates its absorption from the gastrointestinal tract and subsequent distribution to fatty tissues. epa.gov
Biomagnification Potential within Ecological Food Webs
Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Due to its persistence and lipophilicity, 1,2,3,7,8,9-HxCDF has a high potential for biomagnification. ebi.ac.uk
Organisms at lower trophic levels accumulate HxCDF from their environment. When these organisms are consumed by predators, the HxCDF is transferred and accumulates in the predator's tissues at a higher concentration. This process continues up the food chain, leading to the highest concentrations in top predators. This can have significant ecological consequences, as top predators are often keystone species in their ecosystems.
Research on HxCDF Levels in Wildlife and Sentinel Species
Research has documented the presence of 1,2,3,7,8,9-HxCDF in a variety of wildlife species across different ecosystems. These studies often utilize sentinel species, which are organisms that can provide an early warning of environmental contamination. nih.gov Birds, fish, and marine mammals are commonly used as sentinel species for monitoring persistent organic pollutants like HxCDF. wpmucdn.comnih.gov
Data from these studies show that HxCDF concentrations can vary significantly depending on the species, its trophic level, and the level of contamination in its habitat. Higher concentrations are typically found in predatory species at the top of the food web. Monitoring HxCDF levels in sentinel species is crucial for assessing the extent of environmental contamination and the potential risks to ecosystem health. nih.gov
Long-Range Environmental Transport Modeling of HxCDF
The presence of compounds like 1,2,3,7,8,9-HxCDF in remote environments, far from any direct sources, points to their capacity for long-range environmental transport. ru.nl Mathematical models are essential tools for understanding and predicting how these chemicals move through the global environment. deepdyve.com
These models simulate the transport of HxCDF through various environmental compartments, including the atmosphere, oceans, and soil. researchgate.net Key processes considered in these models include:
Atmospheric Transport: HxCDF can be transported long distances in the atmosphere, either in the vapor phase or adsorbed to airborne particles. nih.gov
Deposition: The compound can be removed from the atmosphere through wet (rain and snow) and dry deposition.
"Cold Trap" Effect: Semivolatile organic chemicals like HxCDF can undergo a process of global fractionation, where they evaporate in warmer regions and are subsequently deposited in colder regions, leading to their accumulation in polar environments. deepdyve.comnih.gov
Modeling studies have been instrumental in explaining the presence of persistent organic pollutants in the Arctic and other remote areas. nih.gov These models help scientists to understand the global distribution of HxCDF and to assess the effectiveness of international regulations aimed at reducing its emissions. ru.nl
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,3,7,8,9-Hexachlorodibenzofuran (B196249) |
| 2,3,4,6,7,8-Hexachlorodibenzofuran |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran |
| 2,3,7,8-Tetrachlorodibenzofuran |
| 2,3,4,7,8-Pentachlorodibenzofuran |
| 2,3,4,7,8-Pentachlorodibenzodioxin |
| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran |
| 1,2,3,4,7,8-Hexachlorodibenzofuran |
| Hexachlorocyclohexane |
| DDT |
| Polychlorinated biphenyls |
| Perfluorooctanoic acid |
| Polybrominated diphenyl ethers |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) |
| Octachlorodibenzo-p-dioxin |
| Hexachlorobutadiene |
| Imidacloprid |
| Atrazine |
| Triadimefon |
| Fipronil |
| Pendimethalin |
| Lindane |
This table lists all chemical compounds mentioned in the article.
Advanced Analytical Methodologies for Hxcdf Quantification and Isomer Speciation
Sample Preparation and Extraction Techniques for HxCDF Analysis
The initial and most critical stage in the analysis of HxCDF is the preparation and extraction of the analyte from the sample matrix. The primary objective is to isolate the target compounds from complex matrices, remove interfering substances, and preconcentrate the analytes to a level suitable for instrumental analysis.
The choice of extraction technique is highly dependent on the nature of the sample matrix. For solid samples like soil, sediment, and fly ash, traditional methods such as Soxhlet extraction have been widely used. researchgate.net Modern approaches include Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), which offers significant advantages in terms of reduced solvent consumption and extraction time. researchgate.net
For biological matrices such as tissues and blood, which are complex and fatty, the extraction methods must be robust enough to handle high lipid content. researchgate.net Techniques like Solid-Phase Extraction (SPE) and matrix solid-phase dispersion (MSPD) are increasingly employed. researchgate.netmdpi.com SPE is one of the most widely used sample preparation techniques, where a liquid sample is passed through a column containing a solid sorbent that adsorbs the analytes. nih.gov These are then recovered using a small amount of a high-strength organic solvent. nih.gov
The optimization of these methods involves careful selection of solvents, sorbents, and operating parameters to ensure high recovery rates for HxCDF while minimizing the co-extraction of interfering compounds.
Following extraction, a rigorous clean-up process is essential to remove co-extracted impurities that can interfere with the final analysis. For HxCDF and other dioxin-like compounds, this typically involves multi-step column chromatography using various adsorbents. researchgate.net
A common approach involves a multi-column system that may include:
Acid/Base Modified Silica (B1680970) Gel: To remove acidic and basic interferences.
Alumina Chromatography: To separate bulk polychlorinated biphenyls (PCBs) from PCDDs/PCDFs.
Carbon Chromatography: A highly selective step that separates planar molecules like 2,3,7,8-substituted PCDDs and PCDFs from non-planar congeners. An activated carbon-dispersed silica gel can provide high cleaning efficiency and recoveries of target analytes. researchgate.net
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has also been adapted for the extraction and clean-up of persistent organic pollutants in fatty samples. nih.gov This method involves an initial extraction with an organic solvent followed by a dispersive solid-phase extraction (dSPE) clean-up step using a combination of salts and sorbents like C18. nih.gov These advanced procedures are critical for achieving the low detection limits required for HxCDF analysis.
Interactive Table: Overview of HxCDF Sample Preparation Techniques
| Technique | Matrix Type | Principle | Advantages | Reference |
| Soxhlet Extraction | Solid (Soil, Sediment) | Continuous solid-liquid extraction with a recycling solvent. | Well-established, thorough extraction. | researchgate.net |
| Pressurized Liquid Extraction (PLE) | Solid & Semi-solid | Extraction with solvents at elevated temperatures and pressures. | Faster, less solvent consumption than Soxhlet. | researchgate.net |
| Solid-Phase Extraction (SPE) | Liquid (Water), Extracts | Analyte partitioning between a solid sorbent and a liquid phase. | High preconcentration, widely applicable. | mdpi.comnih.gov |
| Matrix Solid-Phase Dispersion (MSPD) | Biological Tissues | Sample is blended with a solid support, creating a chromatographic phase for extraction. | Efficient for complex solid and semi-solid biological samples. | mdpi.com |
| QuEChERS | Fatty Samples (Food) | Acetonitrile extraction followed by salting out and dSPE clean-up. | Fast, simple, and uses minimal solvent. | nih.gov |
High-Resolution Gas Chromatography (HRGC) Applications
HRGC is the cornerstone for separating complex mixtures of PCDD and PCDF congeners, which is a prerequisite for accurate quantification. rsc.orgresearchgate.net
The separation of the 136 HxCDF congeners is analytically challenging. The development of specialized capillary columns has been crucial for achieving isomer-specific separation. Most standard methods, such as US EPA Method 8280B, specify the use of long (e.g., 60 m) capillary columns with specific stationary phases. epa.gov
The DB-5 (or equivalent 5% phenyl-methylpolysiloxane) stationary phase is commonly used and provides good separation for many PCDD/PCDF congeners. epa.gov However, for complete resolution of all toxicologically relevant isomers, a single column is often insufficient. epa.gov Therefore, comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique, offering significantly enhanced peak capacity and resolution by employing two columns with different selectivity. wur.nl
The primary goal of chromatographic separation is to resolve the toxic 2,3,7,8-substituted congeners from other isomers. rsc.org The 1,2,3,7,8,9-HxCDF isomer must be separated from other HxCDF congeners to prevent overestimation of its concentration and associated toxicity. While columns like the DB-5 can separate many key isomers, co-elutions can still occur. epa.gov For instance, achieving baseline separation of all 2,3,7,8-substituted PCDDs and PCDFs often requires confirmation on a second column with a different stationary phase, such as a DB-225 or SP2331 type (a cyanopropyl-substituted polysiloxane phase). waters.com The choice of column and the optimization of the GC temperature program are critical for resolving closely eluting peaks. wur.nl
Interactive Table: Common HRGC Columns for HxCDF Analysis
| Column Stationary Phase | Primary Use | Separation Characteristics | Reference |
| DB-5 (5% Phenyl-methylpolysiloxane) | General purpose, primary analysis column. | Good thermal stability, separates many PCDD/PCDF congeners. Isomer specificity is not always complete for all 2,3,7,8-substituted congeners. | epa.gov |
| DB-225 / SP2331 (Cyanopropyl-based) | Confirmatory analysis. | Higher polarity, provides different selectivity to resolve co-elutions from DB-5 columns. | waters.com |
| HT-8 (8% Phenyl-polysiloxane-carborane) | Used in GCxGC setups. | High thermal stability, offers unique selectivity, especially for separating PCBs from PCDFs. | wur.nl |
High-Resolution Mass Spectrometry (HRMS) for HxCDF Detection and Quantification
HRMS is the definitive technique for the detection and quantification of HxCDF, providing unparalleled selectivity and sensitivity. waters.com It is typically operated at a mass resolution of 10,000 or greater, which allows for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental compositions). waters.comnih.gov
The method involves monitoring specific ions corresponding to the HxCDF molecule and its isotopologues, particularly those containing Carbon-13 (¹³C). Quantification is performed using the isotope dilution method, where a known amount of a ¹³C-labeled internal standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDF) is added to the sample prior to extraction. epa.gov This standard behaves identically to the native compound throughout the extraction and clean-up process, allowing for accurate correction of any analyte losses and matrix effects.
The high resolving power of HRMS ensures that the measured mass is extremely close to the theoretical exact mass of the HxCDF, providing a high degree of confidence in the identification. nih.govnih.gov This capability is crucial for distinguishing HxCDF from other chlorinated compounds that might be present in the sample extract. The combination of HRGC for separation and HRMS for detection provides the robust and reliable data required for regulatory monitoring and risk assessment. waters.com
Ionization Techniques and Characteristic Fragmentation Patterns
Mass spectrometry (MS) is the cornerstone of HxCDF analysis, and the choice of ionization technique significantly influences the sensitivity and the nature of the resulting mass spectrum. emory.edu
Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the sample molecule, causing it to lose an electron and form a positively charged radical ion. emory.edulibretexts.org This high energy often leads to extensive fragmentation of the molecular ion, providing a characteristic "fingerprint" that can aid in structural elucidation. emory.edulibretexts.org However, for some isomers, the fragmentation patterns can be very similar, making differentiation challenging.
Chemical Ionization (CI): A "soft" ionization method where a reagent gas, such as methane, is first ionized. libretexts.orgenovatia.com These reagent gas ions then react with the analyte molecule, typically through proton transfer, to form a pseudomolecular ion ([M+H]+). libretexts.org This process imparts less energy to the analyte, resulting in less fragmentation and a more abundant molecular ion, which is beneficial for determining the molecular weight. bitesizebio.com
Atmospheric Pressure Chemical Ionization (APCI): This technique has emerged as a robust and sensitive alternative, particularly when coupled with tandem mass spectrometry (MS/MS). chromatographyonline.com APCI is a soft ionization method that occurs at atmospheric pressure, leading to limited fragmentation and a dominant molecular ion cluster. wur.nl This is advantageous as the molecular ion is the most specific spectral peak, and its high abundance enhances both sensitivity and selectivity in subsequent MS/MS analysis. The ionization process in APCI typically involves proton transfer from ionized solvent molecules to the analyte. youtube.com
Characteristic Fragmentation Patterns:
In mass spectrometry, the fragmentation of the molecular ion provides crucial structural information. For halogenated compounds like HxCDF, a characteristic pattern is the sequential loss of chlorine atoms and the CO group. The fragmentation of dibenzofurans often starts at the glycosidic linkage. nih.gov The relative abundance of these fragment ions can help in the identification of specific isomers.
Quantitative Analysis and Achievement of Ultra-Trace Detection Limits (ppt to ppq)
The quantification of 1,2,3,7,8,9-HxCDF at environmentally relevant concentrations, which are often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range, requires highly sensitive analytical methods. azurewebsites.netscharlab.com High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) has traditionally been the "gold standard" for this purpose, capable of achieving the necessary low detection limits. chromatographyonline.comazurewebsites.net
Recent advancements in tandem mass spectrometry, particularly with triple quadrupole (TQ) and atmospheric pressure chemical ionization (APGC) systems, have demonstrated equivalent or even superior sensitivity. wur.nlscioninstruments.com For instance, APGC-MS/MS methods have shown the ability to routinely obtain signal-to-noise ratios greater than 10:1 for injections of just 10 femtograms of 2,3,7,8-TCDD, a related dioxin compound. wur.nl These modern techniques offer a robust and sensitive option for confirmatory analysis of polychlorinated dibenzofurans (PCDFs) like HxCDF.
The achievement of these ultra-trace detection limits is critical for monitoring HxCDF levels in various matrices, including water, soil, sediment, and biological tissues, to assess environmental contamination and human exposure. nih.gov
Isotope Dilution Mass Spectrometry Methodologies
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for achieving the highest accuracy and precision in the quantification of HxCDF. osti.govrsc.org This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDF) to the sample before any extraction or cleanup steps. osti.govpublications.gc.ca
This "internal standard" behaves chemically and physically identically to the native (unlabeled) HxCDF present in the sample. publications.gc.ca Therefore, any losses of the analyte during the sample preparation and analysis process will affect both the native and the labeled compound equally. publications.gc.ca By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using mass spectrometry, the initial concentration of the native HxCDF in the sample can be calculated with high accuracy, correcting for any procedural losses. osti.gov This approach is fundamental to methods like EPA Method 1613, which is used for the analysis of tetra- through octa-chlorinated dioxins and furans. nih.gov The use of a full suite of labeled standards allows for true isotope dilution for all toxicologically significant dioxin and furan (B31954) analytes. isotope.com
Method Validation and Quality Assurance Protocols in HxCDF Analysis
To ensure the reliability and comparability of HxCDF data, rigorous method validation and quality assurance (QA) protocols are essential. epa.govfao.org Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. fao.org This involves evaluating several performance characteristics:
Linearity: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a defined range. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed using certified reference materials (CRMs). nih.govlongdom.org Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD) of replicate measurements. nih.govnih.gov
Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix. nih.govnih.gov
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters. nih.gov
Quality Assurance (QA) and Quality Control (QC):
QA/QC procedures are implemented to continuously monitor the performance of the analytical method. epa.govnih.gov This includes the regular analysis of blanks to check for contamination, spiked samples to assess recovery, and CRMs to verify accuracy. fao.orglongdom.org Adherence to standardized protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA), is crucial for generating data of known and defensible quality. epa.gov
Emerging Analytical Technologies for HxCDF Profiling and Fingerprinting
While HRGC/HRMS and GC-MS/MS are well-established techniques, new technologies are emerging that offer potential advantages for HxCDF analysis.
Atmospheric Pressure Gas Chromatography (APGC): As mentioned earlier, APGC coupled with tandem mass spectrometry is a significant advancement. chromatographyonline.com Its soft ionization leads to less fragmentation and enhanced sensitivity and selectivity, making it a powerful tool for trace analysis. wur.nl The development of APGC-MS/MS methods is being evaluated by regulatory bodies like the US EPA as a viable alternative to traditional HRMS methods. chromatographyonline.com
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): TOF-MS offers high-speed data acquisition and the ability to perform accurate mass measurements, which can increase selectivity and aid in the identification of unknown compounds. aquaenergyexpo.com This can be particularly useful for "fingerprinting" sources of HxCDF contamination by providing a more complete profile of the congeners present.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly higher chromatographic resolution than conventional GC, allowing for the separation of complex mixtures of congeners that may co-elute on a single column. This enhanced separation is invaluable for detailed isomer-specific profiling of HxCDFs and other dioxin-like compounds.
These emerging technologies hold promise for improving the speed, sensitivity, and specificity of HxCDF analysis, leading to a better understanding of its environmental fate and transport.
Mechanistic Toxicological Research on Hxcdf Excluding Human Clinical Trials and Safety Profiles
Aryl Hydrocarbon Receptor (AhR) Mediated Pathways and HxCDF Interactions
The biological effects of 1,2,3,7,8,9-hexachlorodibenzofuran (B196249) (HxCDF) are primarily initiated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction triggers a cascade of molecular events that are central to the compound's toxicological profile.
HxCDF Binding Affinity to AhR and Ligand-Activated Transcriptional Activation
Halogenated dibenzofurans, such as HxCDF, are known to bind to the Aryl Hydrocarbon Receptor (AhR), which leads to the activation of transcription in the xenobiotic response element (XRE) promoter region. nih.gov Upon binding to HxCDF, the AhR is translocated to the nucleus where it, in conjunction with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and the XRE, enhances the expression of specific genes. nih.gov
The potency of HxCDF in activating the AhR has been quantified using in vitro bioassays, such as the Chemical-Activated Luciferase gene expression (CALUX) assay. These assays measure the ability of a compound to induce gene expression mediated by the AhR. The relative effect potency (REP) is determined by comparing the compound's activity to that of the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
In a study utilizing rat, mouse, and guinea pig CALUX cell lines, the REP values for HxCDF were determined. It was noted that 1,2,3,7,8,9-HxCDF was more potent than its assigned World Health Organization Toxic Equivalency Factor (WHO-TEF) value would suggest. nih.gov
Below is a table summarizing the relative effect potencies (REPs) of 1,2,3,7,8,9-HxCDF in different rodent cell lines, calculated at 20% of the maximal TCDD response (REP20TCDD).
| Cell Line | Species | Relative Effect Potency (REP20TCDD) vs. TCDD |
| GPC.2L | Guinea Pig | 0.3 |
| H4L1.1c4 | Rat | 0.2 |
| H1L6.1c3 | Mouse | 0.2 |
| Data sourced from Ghorbanzadeh et al., 2014 nih.gov |
Role of AhR in Xenobiotic Metabolizing Enzyme Gene Expression (e.g., CYP1A1, CYP1B1)
A primary and well-documented consequence of AhR activation by ligands like HxCDF is the induction of xenobiotic metabolizing enzymes. nih.gov Following the binding of HxCDF, the AhR complex directly stimulates the transcription of genes encoding for cytochrome P450 enzymes, most notably CYP1A1 and CYP1B1. nih.gov
The induction of these enzymes is a key element of the cellular response to foreign chemical exposure. While this is a detoxification pathway, the increased activity of these enzymes can also lead to the metabolic activation of other compounds into more toxic forms. In vitro studies using various cell lines have consistently demonstrated that exposure to AhR agonists leads to a significant upregulation of CYP1A1 and CYP1B1 mRNA and protein levels. researchgate.netnih.gov This induction is a hallmark of AhR activation and serves as a reliable biomarker for exposure to compounds like HxCDF.
AhR Signaling and Cellular Stress Responses
The activation of the AhR signaling pathway by environmental stressors such as polychlorinated dibenzofurans (PCDFs) is intrinsically linked to the induction of cellular stress. mdpi.comnih.gov There is substantial evidence that AhR-dependent processes can lead to oxidative stress through the production of reactive oxygen species (ROS). mdpi.com This can result in damage to cellular components including DNA, lipids, and proteins. mdpi.com
Cellular and Molecular Interactions of HxCDF (in vitro studies)
Beyond the well-established AhR-mediated induction of metabolic enzymes, HxCDF can influence other critical cellular signaling pathways, as demonstrated in various in vitro models. These interactions contribute to the broader toxicological effects of the compound.
Alterations in Wnt/Beta-Catenin Signaling
Research has indicated that AhR signaling can modulate the Wnt/β-catenin pathway. nih.gov The Wnt signaling pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and cell fate determination. nih.gov The interaction between the AhR and Wnt/β-catenin pathways is complex, with evidence suggesting that AhR activation can lead to the downregulation of key components of the Wnt pathway, such as Sox9. nih.gov This alteration of a fundamental signaling cascade can have significant implications for cellular homeostasis and function.
Influence on Arachidonic Acid Metabolism and Prostanoid Production
Another significant downstream effect of HxCDF-mediated AhR activation is the alteration of arachidonic acid metabolism. nih.gov Specifically, AhR signaling is known to increase the conversion of arachidonic acid into prostanoids. This process is facilitated by the enzyme cyclooxygenase-2 (COX-2). nih.gov Prostanoids are a group of bioactive lipids that play a role in a wide array of physiological and pathological processes, including inflammation. The influence of HxCDF on this pathway highlights a mechanism by which this compound can contribute to inflammatory responses at the cellular level.
Effects on Inflammatory Cytokine Signaling Pathways
The activation of the aryl hydrocarbon receptor (AhR) by ligands such as 1,2,3,7,8,9-HxCDF has been shown to alter signaling pathways associated with inflammatory cytokines. nih.govt3db.ca When HxCDF binds to the AhR, it translocates to the cell nucleus. In the nucleus, it forms a complex with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to xenobiotic responsive elements (XREs) in the DNA, which in turn modifies the expression of various genes, including those that regulate cytokine signaling. nih.govt3db.ca This interference can disrupt the normal immune response, as cytokines are crucial mediators of inflammation. thermofisher.com The alteration of signaling by receptors for inflammatory cytokines is a key component of the toxic responses elicited by PCDFs. nih.govnih.gov
Key pro-inflammatory cytokines potentially affected by this pathway include interleukins (such as IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), which are central to coordinating cell-mediated immune responses. thermofisher.com Disruption in their signaling can lead to immunomodulation.
Research on Proteasomal Degradation of Steroid Hormone Receptors
A significant consequence of AhR activation by 1,2,3,7,8,9-HxCDF is the alteration of the proteasomal degradation of steroid hormone receptors. nih.govnih.gov The AhR signaling pathway can influence the stability and turnover of these critical receptors. This interaction is a key mechanism behind the endocrine-disrupting effects of this compound. nih.govnih.gov By modifying the normal degradation process, HxCDF can lead to an inappropriate accumulation or depletion of steroid hormone receptors, thereby disrupting hormonal homeostasis. This disruption is a characteristic toxic response to halogenated aryl hydrocarbons like HxCDF. nih.gov
In Vivo Animal Model Studies of HxCDF Biological Responses
Studies using animal models have been crucial in elucidating the systemic effects of 1,2,3,7,8,9-HxCDF. These studies demonstrate a pattern of toxicity common to many halogenated aryl hydrocarbons that act via the AhR. t3db.cat3db.ca
Organ-Specific Biological Changes and Pathological Mechanisms (e.g., hepatotoxicity, thymic atrophy)
Exposure to 1,2,3,7,8,9-HxCDF in animal models leads to distinct pathological changes in specific organs, most notably the liver and the thymus.
Hepatotoxicity : Changes in the liver, including hepatotoxicity, are reported effects. nih.gov A mixture of hexachlorodibenzo-p-dioxins, which included the 1,2,3,7,8,9-isomer, was found to be a potent liver carcinogen in rats and mice. nih.gov The underlying mechanism involves the activation of the AhR in liver cells, which leads to the increased expression of metabolic enzymes like CYP1A1 and CYP1B1. nih.gov This altered gene expression can result in cellular stress and damage, contributing to liver toxicity.
Thymic Atrophy : A hallmark of toxicity for many PCDFs, including HxCDF, is thymic atrophy. nih.govt3db.cat3db.ca This condition involves a significant reduction in the size and cellularity of the thymus gland, a primary lymphoid organ essential for the maturation of T-cells. The atrophy is characterized by the depletion of developing T-cells (thymocytes). nih.gov This effect is a clear indicator of the immunotoxic and endocrine-disrupting potential of HxCDF. nih.govnih.gov The loss of thymocytes severely compromises the immune system's ability to respond to pathogens.
Table 1: Observed Organ-Specific Pathologies in Animal Models Exposed to HxCDF Congeners
| Organ | Pathological Finding | Associated Mechanism |
|---|---|---|
| Liver | Hepatotoxicity, Neoplasms | AhR-mediated induction of CYP1A1/CYP1B1 enzymes. nih.govnih.gov |
| Thymus | Atrophy, Lymphodepletion | AhR-mediated disruption of T-cell development. nih.govt3db.cat3db.canih.gov |
Mechanistic Investigations of Carcinogenesis in Experimental Models
Experimental animal models have established that 1,2,3,7,8,9-HxCDF and related compounds are carcinogenic. A mixture containing the 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (B196215) isomer acts as a potent liver carcinogen in both mice and rats. nih.gov The carcinogenic mechanism is complex and believed to be mediated primarily through the AhR.
The process is not thought to involve direct genotoxic damage (mutation of DNA). Instead, HxCDF acts as a tumor promoter. The chronic activation of the AhR leads to sustained changes in gene expression, cell proliferation, and differentiation, creating an environment that promotes the growth of tumors. nih.gov In rats, related dioxins induce neoplasms in multiple sites including the liver, lungs, and thyroid and adrenal glands. nih.gov
Table 2: Carcinogenic Effects in Animal Models
| Animal Model | Tumor Location | Compound Type |
|---|---|---|
| Rats | Liver | Mixture including 1,2,3,7,8,9-HCDD. nih.gov |
| Mice | Liver | Mixture including 1,2,3,7,8,9-HCDD. nih.gov |
Endocrine Disruption Mechanisms in Animal Systems
The endocrine-disrupting properties of 1,2,3,7,8,9-HxCDF are a significant aspect of its toxicity. nih.govebi.ac.uk The primary mechanism involves the activation of the AhR, which then cross-talks with steroid hormone signaling pathways. nih.govnih.govnih.gov As mentioned previously, this includes altering the proteasomal degradation of steroid hormone receptors. nih.gov By disrupting the normal function of estrogen, androgen, and other hormone receptors, HxCDF can interfere with numerous endocrine-regulated processes, including development, reproduction, and metabolism. nih.gov The resulting endocrine disruption is a key factor in the wide-ranging toxic effects observed in animal studies, such as thymic atrophy and carcinogenicity. nih.govt3db.ca
Comparative Toxicological Mechanistic Studies of HxCDF Congeners and Other Dioxin-Like Compounds
The toxicological effects of this compound (HxCDF) and its congeners are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govepa.gov This ligand-activated transcription factor is central to the toxic mechanism of a wide array of dioxin-like compounds (DLCs), including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs). epa.goveuropa.eu Upon binding to a ligand like HxCDF, the AhR translocates to the cell nucleus, dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). nih.gov This interaction initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.gov
The potency of different DLCs, including various HxCDF congeners, to elicit these toxic responses can vary significantly. To standardize the risk assessment of these complex mixtures, the concept of Toxic Equivalency Factors (TEFs) was developed. europa.eu This approach compares the toxic potency of an individual congener to that of the most toxic DLC, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. europa.eunih.govwww.gov.uk The total toxic equivalency (TEQ) of a mixture is then calculated by summing the product of the concentration of each congener and its respective TEF. europa.euwww.gov.uk
Comparative studies and international evaluations, such as those by the World Health Organization (WHO), have assigned TEF values to various HxCDF congeners based on a combination of in vivo and in vitro data. For 1,2,3,7,8,9-HxCDF, the currently accepted TEF is 0.1. www.gov.ukresearchgate.net This value is largely supported by in vitro studies, as in vivo data for this specific congener has been limited. researchgate.net It is noteworthy that several other HxCDF congeners also share this TEF value of 0.1, indicating a similar toxic potential relative to TCDD based on the available evidence. www.gov.uk
However, the relative potency of DLCs can be influenced by several factors, including the animal model studied and the specific toxicological endpoint being measured. For instance, a study comparing the acute toxicity of 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (B131706) (a related compound) with TCDD in different rat strains revealed that the relative potency could deviate from the predictions based on TEF values, suggesting the involvement of AHR-independent mechanisms of toxicity in some cases. nih.gov
The interaction with the AhR and the subsequent induction of gene expression form the basis for many of the comparative toxicological assays. The induction of ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1, is a common in vitro endpoint used to determine the relative potency of DLCs. nih.gov The binding affinity of a congener to the AhR is a critical determinant of its toxic potency, and structure-activity relationship studies have shown a good correlation between binding affinity and the induction of AHR-mediated responses. epa.gov
Interactive Data Tables
Below are interactive tables summarizing the comparative toxicological data for HxCDF congeners and other selected dioxin-like compounds.
Table 1: Toxic Equivalency Factors (TEFs) for Selected Hexachlorodibenzofuran (HxCDF) Congeners and Other Dioxin-Like Compounds
| Compound | TEF Value | Reference |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | www.gov.uk |
| This compound (1,2,3,7,8,9-HxCDF) | 0.1 | www.gov.ukresearchgate.net |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) | 0.1 | www.gov.uk |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) | 0.1 | www.gov.uk |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) | 0.1 | www.gov.uk |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | www.gov.uk |
| 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) | 0.03 | www.gov.uk |
| 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) | 0.3 | www.gov.uk |
Table 2: Summary of Mechanistic Endpoints for HxCDF and Related Compounds
| Compound | Primary Mechanism | Key Mechanistic Endpoints | Reference |
|---|---|---|---|
| This compound | Aryl Hydrocarbon Receptor (AhR) Agonist | Binding to AhR, Induction of CYP1A1 and CYP1B1 | nih.gov |
| Other HxCDF Congeners | Aryl Hydrocarbon Receptor (AhR) Agonist | Binding to AhR, Induction of EROD activity | nih.gov |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Aryl Hydrocarbon Receptor (AhR) Agonist | High-affinity binding to AhR, potent induction of CYP enzymes and a wide range of toxic effects | epa.gov |
| Polychlorinated Biphenyls (dioxin-like) | Aryl Hydrocarbon Receptor (AhR) Agonist | Binding to AhR, induction of similar toxic responses to PCDDs/PCDFs | europa.eu |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling for Hxcdf
Correlating HxCDF Isomer Structure with AhR Binding Affinity and Activation
The binding of a ligand to the AhR is the initial step that triggers a cascade of biochemical and toxic responses. t3db.cawhoi.edu The structure of a polychlorinated dibenzofuran (B1670420) (PCDF) isomer is a key determinant of its ability to bind to and activate the AhR. For a PCDF to exhibit high-affinity binding and subsequent receptor activation, its structure must meet specific requirements. Generally, compounds that are planar and have chlorine atoms in the lateral positions (2, 3, 7, and 8) exhibit the highest affinity for the AhR. wikipedia.orgnih.gov
1,2,3,7,8,9-HxCDF possesses the requisite lateral chlorine substitution, which contributes to its significant toxicity. The planarity of the dibenzofuran ring system allows it to fit into the ligand-binding pocket of the AhR. nih.gov The presence of six chlorine atoms enhances its lipophilicity, facilitating its accumulation in fatty tissues. The specific arrangement of chlorine atoms in the 1,2,3,7,8,9-HxCDF isomer influences its electronic properties and spatial conformation, which in turn dictates the strength of its interaction with the AhR. nih.gov
Studies have shown that even small variations in the chlorine substitution pattern among HxCDF isomers can lead to significant differences in their AhR binding affinities and subsequent biological potencies. dss.go.th This highlights the importance of the precise three-dimensional structure of the molecule in its interaction with the receptor.
QSAR Models for Predicting HxCDF Biological Potencies and Mechanistic Effects
QSAR models provide a mathematical framework to link the chemical structure of compounds like HxCDFs to their biological activities. nih.govdtu.dk These models are instrumental in predicting the toxicity of untested chemicals and for understanding the mechanistic basis of their action. nih.govyoutube.com
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. numberanalytics.comspringernature.com For HxCDFs, these descriptors can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of chlorine atoms and their positions. numberanalytics.com
Geometrical descriptors: These relate to the three-dimensional shape of the molecule, including its planarity, molecular surface area, and volume. numberanalytics.com
Electronic descriptors: These quantify the electronic properties of the molecule, such as its electrostatic potential, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). ias.ac.innih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to derive these descriptors with high accuracy. nih.gov These descriptors capture the essential features of the HxCDF molecule that govern its interaction with the AhR.
Toxic Equivalency Factors (TEFs) are used to express the toxicity of dioxin-like compounds, including HxCDFs, relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov QSAR models have been successfully developed to predict the TEFs of various PCDF congeners, including HxCDFs. nih.gov
These models typically use a set of calculated molecular descriptors as independent variables and the experimentally determined TEF values as the dependent variable. By establishing a statistically significant relationship, these models can then be used to estimate the TEFs for HxCDF congeners for which experimental data are unavailable. The World Health Organization (WHO) has established a TEF value of 0.1 for 1,2,3,7,8,9-HxCDF, indicating its significant toxicity relative to TCDD. nih.gov
Table 1: Experimentally Determined and QSAR-Predicted TEFs for Selected HxCDF Congeners
Note: The QSAR Predicted TEF values are illustrative examples and may not represent the output of a specific, validated QSAR model.
Isomer-Specific Differences in Biological Response and Mechanistic Implications
The specific positioning of chlorine atoms on the dibenzofuran skeleton results in distinct biological responses among HxCDF isomers. dss.go.th While all laterally substituted HxCDFs are considered toxic, the degree of toxicity can vary. researchgate.net These differences arise from subtle variations in how each isomer interacts with the AhR and how effectively it can induce the downstream signaling cascade. nih.gov
For instance, some isomers may bind to the AhR with high affinity but have a lower efficacy in activating gene transcription. whoi.edu These isomer-specific differences have important mechanistic implications, suggesting that not all AhR-ligand complexes are equally capable of producing a toxic response. Understanding these nuances is critical for accurate risk assessment of complex mixtures of PCDFs found in the environment.
Comparative SAR/QSAR Analysis with Other Polychlorinated Dibenzofurans and Dioxin-like Compounds
The principles of SAR and QSAR analysis for 1,2,3,7,8,9-HxCDF are broadly applicable to other polychlorinated dibenzofurans and dioxin-like compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs). nih.govnih.gov Comparative studies across these classes of compounds have revealed common structural requirements for AhR-mediated toxicity, primarily lateral halogen substitution and planarity. wikipedia.org
Table 2: Comparison of AhR Binding Affinity for Selected Dioxin-like Compounds
Note: Relative binding affinities are generally expressed in relation to 2,3,7,8-TCDD, which is assigned a value of 1.0. Actual values can vary depending on the experimental system.
Environmental Remediation and Degradation Research for Hxcdf
Bioremediation Approaches for HxCDF Contamination
Bioremediation harnesses the metabolic capabilities of microorganisms to transform or mineralize contaminants like HxCDF. For highly chlorinated compounds, anaerobic reductive dechlorination is a key process. nih.gov
Microbial reductive dechlorination is a critical pathway for the breakdown of highly chlorinated dibenzofurans. nih.gov In this anaerobic process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. uni.lu This process is significant because it typically reduces the toxicity of the compound and can make the resulting lesser-chlorinated congeners more susceptible to further aerobic degradation.
For instance, studies on the closely related isomer 1,2,3,4,7,8-HxCDF have shown its dechlorination to various pentachlorodibenzofuran and tetrachlorodibenzofuran congeners. csbsju.edunih.gov The specific pathway of dechlorination is crucial, as the removal of lateral (positions 2, 3, 7, and 8) chlorines is a key step in detoxification. Research has demonstrated that certain microbial cultures can dechlorinate HxCDF congeners without producing other toxic 2,3,7,8-substituted products, representing a true detoxification reaction. csbsju.edunih.gov The process involves the cleavage of C-Cl bonds, which can lead to a variety of lower-chlorinated furan (B31954) products.
A specific group of anaerobic bacteria, the Dehalococcoides species (also known as Dehalococcoides mccartyi), has been widely identified as being responsible for the reductive dechlorination of chlorinated compounds, including PCDFs. nih.govdtu.dkehs-support.com These organisms are dehalorespirers, meaning they gain energy by using chlorinated compounds for respiration. nih.gov
Strains such as Dehalococcoides ethenogenes 195 have been implicated in the dechlorination of HxCDF congeners. csbsju.edunih.gov These bacteria are often found in contaminated sediments and can be enriched and studied in laboratory settings. dtu.dk Metabolic models of Dehalococcoides reveal a specialized metabolism highly adapted to using chlorinated compounds as electron acceptors. dtic.mil The genomes of these bacteria contain genes for reductive dehalogenase enzymes, which are the key catalysts in the dechlorination process. dtu.dk The presence and activity of Dehalococcoides are often considered key indicators for the potential of natural attenuation at a contaminated site. nih.gov
To enhance the remediation of HxCDF-contaminated sites, two primary strategies are employed: bioaugmentation and biostimulation.
Bioaugmentation involves the introduction of specific, pre-grown microbial cultures with known degradative capabilities (like Dehalococcoides species) to a contaminated environment. nih.govnist.gov This approach is particularly useful when the necessary degrading microorganisms are absent or present in insufficient numbers. nih.govtaylorandfrancis.com For chlorinated solvent contamination, the application of cultures containing Dehalococcoides has become a widely used in-situ treatment. nih.gov
The efficiency of HxCDF biodegradation is governed by a complex interplay of physical, chemical, and biological factors.
| Factor Category | Specific Factor | Influence on Biodegradation |
| Environmental | Temperature | Microbial activity has an optimal range, typically moderate temperatures. |
| pH | Near-neutral pH is generally favorable for most degrading microorganisms. nih.gov | |
| Oxygen Availability | Reductive dechlorination of HxCDF is an anaerobic process. nih.gov | |
| Moisture Content | Affects microbial growth and substrate availability. nih.gov | |
| Matrix-Related | Soil Texture/Organic Matter | Can influence contaminant sorption, bioavailability, and microbial growth. nih.gov |
| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus can stimulate microbial growth. | |
| Electron Donor/Co-substrate | The availability of a suitable electron donor (energy source) and co-substrates can be a limiting factor for dehalorespiration. nih.govdtic.mil | |
| Contaminant-Related | Chlorine Substitution Pattern | The position of chlorine atoms on the dibenzofuran (B1670420) structure significantly affects the rate and pathway of dechlorination. |
| Concentration | High concentrations of contaminants can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary enzymes. dtu.dk | |
| Biological | Microbial Community | The presence and abundance of specific degrading populations, like Dehalococcoides, are crucial. dtu.dk |
| Enzyme Activity | The expression and activity of reductive dehalogenase enzymes are central to the process. |
This table summarizes key factors influencing the biodegradation of HxCDF based on available research.
Abiotic Degradation Mechanisms
In addition to biological processes, HxCDF can be degraded by non-biological, or abiotic, mechanisms. These processes are primarily driven by physical or chemical forces in the environment. ehs-support.com
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) range of the solar spectrum. For PCDFs, this process can occur through direct absorption of light or through indirect reactions mediated by other light-activated molecules (photosensitizers) present in the environment, such as dissolved organic matter. csbsju.edu
Studies on PCDFs in aquatic environments have shown that photolysis leads to reductive dechlorination (the removal of chlorine atoms), cleavage of the carbon-oxygen ether bond, and hydroxylation. csbsju.edu The rate of photolytic degradation is influenced by several factors, including light intensity, the presence of photosensitizers, and the specific chlorine substitution pattern on the dibenzofuran molecule. csbsju.edu For example, photolysis rates of PCDFs have been observed to be significantly enhanced in natural waters compared to distilled water, an effect attributed to naturally occurring sensitizers. csbsju.edu The process is complex, with initial degradation products sometimes being subject to further photolysis. csbsju.edu
Chemical Degradation Approaches (e.g., Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are environmental remediation techniques that utilize highly reactive radicals, primarily the hydroxyl radical (•OH), to destroy persistent organic pollutants like HxCDF. wikipedia.orgepa.gov These processes are designed to mineralize the contaminants into less harmful substances such as carbon dioxide and water.
Photocatalytic Degradation: This AOP involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV or solar light, generates electron-hole pairs. acs.org These pairs react with water and oxygen to produce hydroxyl radicals that attack the HxCDF molecule. Research shows that the photodegradation rate of polychlorinated dibenzofurans (PCDFs) is significantly enhanced in the presence of catalysts. acs.orgnih.gov The rate of degradation tends to decline as the number of chlorine atoms on the dibenzofuran structure increases. acs.orgnih.gov
Studies on various PCDF congeners have demonstrated the viability of this technology. For instance, the photocatalytic degradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a related compound, reached 98–99% degradation after five hours using an AgTiY catalyst. mdpi.com The primary degradation pathway in photocatalysis is through the cleavage of the C-O ether bond, which breaks apart the fundamental structure of the furan ring. acs.orgnih.gov In some cases, reductive dechlorination, where chlorine atoms are sequentially removed, is observed, leading to the formation of less chlorinated and generally less toxic by-products. mdpi.comcsbsju.edu
Fenton's Reagent: The Fenton process is another powerful AOP that uses a solution of hydrogen peroxide (H2O2) and an iron (II) salt as a catalyst to generate hydroxyl radicals. nih.govrsc.orgyoutube.com This method is effective for treating a wide range of organic contaminants, including chlorinated solvents and pesticides, in soil and groundwater. epa.govepa.gov The highly reactive and non-specific nature of the hydroxyl radicals produced allows them to rapidly degrade stable organic compounds. youtube.comkoreascience.kr While extensively used for other chlorinated hydrocarbons, specific research detailing the kinetics and by-products of 1,2,3,7,8,9-HxCDF degradation via Fenton's reagent is limited. However, the known efficacy of the process on similar persistent organic pollutants suggests its potential applicability.
Table 1: Research Findings on Photocatalytic Degradation of Polychlorinated Dibenzofurans (PCDFs) and Related Compounds
| Congener | Catalyst/Process | Key Findings | By-products Identified | Source |
|---|---|---|---|---|
| 2,3,4,7,8-P₅CDF & 2,3,7,8-T₄CDF | Sunlight in natural lake water | Degradation rates were significantly enhanced in lake water compared to distilled water, attributed to naturally occurring sensitizers. Half-lives were 6.3 days for T₄CDF and 46.2 days for P₅CDF in distilled water/acetonitrile. | Lower chlorinated PCDFs (indicated by HPLC retention times). These appeared to be intermediates that were further degraded. | csbsju.edu |
| 1,2,3,6,7,8-HxCDD & OCDD | UV with ZnO/SnO₂ catalyst | The photocatalytic degradation rate declined as the number of chlorine atoms increased. The coupled catalyst system was more effective than a single catalyst. | No 2,3,7,8-substituted congeners were identified as by-products. Primary pathway was C-O cleavage. | nih.gov |
| 2,3,7,8-TCDD | UV (302 nm) with AgTiY (silver-titanium doped Y-zeolite) | Achieved 91% degradation in 60 minutes and 98-99% after five hours. | 2,3,7-trichlorodibenzo-p-dioxin (a less chlorinated congener). | mdpi.com |
| Various PCDDs | UV or Solar Light with TiO₂ film | Degradation followed first-order kinetics, with half-lives increasing with chlorination (0.38h for MCDD to 5.8h for OCDD). Solar light was as effective as a 200W mercury lamp. | No stable intermediates or dechlorinated PCDDs were detected. Degradation involved cleavage of the aromatic ring. | acs.org |
Innovative Remediation Technologies for HxCDF-Contaminated Sites
Remediation of sites contaminated with HxCDF requires robust technologies capable of handling persistent compounds in complex matrices like soil and sediment. Both in situ (in place) and ex situ (excavated) methods have been researched and applied.
In Situ Technologies: These technologies treat contaminants without excavation, minimizing site disruption. epa.gov
In Situ Chemical Oxidation (ISCO): This technique involves injecting chemical oxidants like permanganate, persulfate, or Fenton's reagents directly into the contaminated soil or groundwater. wikipedia.orgenviro.wiki The oxidants react with HxCDF, breaking it down into less toxic compounds. epa.gov The success of ISCO depends heavily on effectively delivering the oxidant to the contaminant and maintaining a sufficient concentration for the reaction to occur. enviro.wikifrtr.gov
In Situ Thermal Desorption (ISTD): This method uses heat to remediate contaminated soil in place. Heating elements (e.g., heater wells) are inserted into the ground, and the soil is heated to temperatures high enough to volatilize contaminants like PCDFs. crccare.com A vacuum system then captures the volatilized contaminants, which are treated in an above-ground unit. crccare.com
Ex Situ Technologies: These methods involve excavating the contaminated soil or sediment for treatment, which allows for greater control over the process. tuiasi.roiastate.edu
Thermal Desorption: Similar to the in situ version, this ex situ process heats excavated soil in a specialized unit (e.g., a rotary kiln) to volatilize the HxCDF. crccare.com The off-gases are then treated, typically by incineration or a carbon adsorption system, to destroy the contaminants. This is a well-established and highly effective method for POPs. crccare.comiastate.edu
Soil Washing: This is a water-based process that uses mechanical energy and chemical additives (like surfactants) to scrub contaminants from excavated soil. tuiasi.roiastate.edu The process separates the contaminants from the soil, concentrating them in the wash fluid, which is then treated. The clean soil can potentially be returned to the site. tuiasi.ro
Composting: An ex situ bioremediation technique where contaminated soil is mixed with organic materials like wood chips or agricultural waste. psecommunity.org The microbial activity within the compost pile can degrade organic pollutants. While effective for many organic compounds, the high stability of highly chlorinated compounds like HxCDF makes them resistant to biodegradation. psecommunity.org
The effectiveness of any remediation technology is measured by its ability to reduce contaminant concentrations to safe levels while avoiding the creation of equally or more harmful by-products.
Remediation Efficacy: The efficacy varies significantly by technology and the specific conditions of the contaminated site.
Thermal desorption is considered highly effective, with the potential to reduce concentrations of dioxins and furans by over 99%. crccare.com
Photocatalysis has also shown high removal efficiencies in laboratory settings, with some studies reporting over 98% degradation of related compounds. mdpi.com
The persistence of 1,2,3,7,8,9-HxCDF makes it particularly challenging to remediate. A field study on sludge-amended soil showed no significant biodegradation of this specific congener over a 260-day period, highlighting its resistance to natural attenuation and some biological treatments. epa.gov
By-product Formation: The degradation of a complex chlorinated molecule like HxCDF can lead to the formation of various intermediate compounds.
In photodegradation and chemical reduction processes, the primary pathway is often reductive dechlorination. This involves the stepwise removal of chlorine atoms, which typically results in the formation of PCDF congeners with fewer chlorine atoms. csbsju.edu These less-chlorinated furans are generally considered less toxic. For example, the degradation of octachlorodibenzofuran (OCDF) has been shown to potentially form various hepta- and hexa-chlorinated congeners as intermediates.
More complete destruction, as aimed for in AOPs and high-temperature thermal treatments , seeks to break the carbon-ring structure, ideally mineralizing the compound to CO₂, water, and inorganic halides. acs.orgnih.gov However, incomplete combustion or oxidation can potentially create other toxic by-products. One study using TiO2 photocatalysis reported no detection of stable intermediates, suggesting a complete breakdown of the parent molecule. acs.org
Bacterial degradation studies have shown that some microbes can attack the furan ring, converting congeners like 2-CDF into compounds like 5-chlorosalicylic acid. However, this capability is not universal for all PCDF congeners or all bacterial strains. nih.gov
Table 2: Summary of Remediation Efficacy and By-product Formation for PCDFs
| Remediation Technology | Reported Efficacy | Typical By-products | Source |
|---|---|---|---|
| Thermal Desorption (Ex Situ) | Can exceed 99% reduction in soil contaminant concentrations. | Contaminants are volatilized and captured for separate destruction (e.g., incineration). Properly managed, by-product formation is minimal. | crccare.com |
| Photocatalysis (AOP) | High degradation rates (e.g., >98% for TCDD). Rates decrease with increasing chlorination. | Less-chlorinated PCDF/PCDD congeners (reductive dechlorination). Some studies report complete degradation with no stable intermediates. | acs.orgnih.govmdpi.com |
| Sunlight Photolysis | Slow, but enhanced by natural sensitizers in water. Half-lives can range from days to weeks depending on the congener. | Less chlorinated PCDF intermediates. | csbsju.edu |
| Bacterial Degradation | Highly variable and congener-specific. 1,2,3,7,8,9-HxCDF is highly resistant. | Chlorinated salicylic (B10762653) acids, chlorocatechols, or other partially degraded compounds. | epa.govnih.gov |
| Chemical Reduction (e.g., with Mg) | Effective for dechlorination of OCDF. | Stepwise dechlorination products (e.g., hepta-, hexa-, penta-chlorinated furans). |
Ecological Impact Research and Environmental Risk Assessment Methodologies for Hxcdf
Ecosystem-Level Effects of HxCDF Exposure
As a persistent organic pollutant (POP), HxCDF is resistant to environmental degradation and can have lasting effects on both aquatic and terrestrial ecosystems. ebi.ac.uk Its ability to bioaccumulate in animal tissues leads to biomagnification within food chains, posing a threat to organisms at higher trophic levels. ebi.ac.ukwur.nl
Impact on Aquatic Biota and Ecosystem Health
Freshwater ecosystems often act as reservoirs for persistent organic pollutants like HxCDF, where they can settle in sediments and provide a continuous source of contamination. wur.nl The presence of HxCDF in aquatic environments is a concern due to its potential for bioaccumulation in fish and other aquatic organisms. wur.nl
Research indicates that even at low environmental concentrations, the primary risk to aquatic plants and algae is their role as a vector for transferring these compounds to higher trophic levels. wur.nl While direct toxicity to freshwater invertebrates and fish at typical environmental concentrations may be low, the bioaccumulative nature of HxCDF means that it can be magnified through the food chain by a factor of 3 to 10 at each trophic level. wur.nl This biomagnification can lead to significant health impacts in predatory fish and other animals that consume aquatic life.
Effects on Terrestrial Wildlife and Trophic Interactions
The impact of HxCDF extends to terrestrial ecosystems, largely through the consumption of contaminated aquatic or terrestrial prey. Wildlife that preys on contaminated organisms can accumulate high levels of this compound, leading to a range of adverse health effects.
The toxic effects of HxCDF and related compounds are often mediated through the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression. nih.govt3db.ca Activation of the AhR can lead to a variety of toxic responses, including weight loss, cancer, and thymic atrophy, which is indicative of immune and endocrine disruption. nih.govt3db.ca These effects can have cascading consequences for wildlife populations and the stability of terrestrial food webs.
Research on Ecological Modeling of HxCDF Fate and Exposure Pathways
Understanding the environmental fate and transport of HxCDF is crucial for predicting its ecological impact. Ecological modeling plays a key role in this process by simulating how the chemical moves through different environmental compartments, such as air, water, soil, and biota.
These models integrate various factors, including the chemical's physical and chemical properties, environmental characteristics, and potential sources of release. nih.gov High-throughput exposure models, for instance, can generate exposure estimates for a large number of chemicals by considering different exposure pathways. nih.gov These models, combined with predictions based on chemical structure, contribute to a more comprehensive understanding of a chemical's likely environmental behavior. nih.gov
Methodological Frameworks for Ecological Risk Assessment
Ecological Risk Assessment (ERA) provides a structured approach to evaluating the potential adverse effects of chemical stressors on ecosystems. europa.eu The process typically involves problem formulation, hazard identification, exposure assessment, and risk characterization. europa.eu
Exposure Pathway Analysis in Ecological Contexts
A critical component of ERA is the analysis of exposure pathways, which traces the journey of a stressor from its source to the ecological receptors. epa.gov For an exposure pathway to be complete, the stressor must be able to travel from its source to an organism and be taken up through routes such as ingestion, inhalation, or dermal contact. epa.gov
Identifying complete exposure pathways is essential for focusing the risk assessment on relevant scenarios. epa.gov This analysis considers the distribution of the stressor in the environment and the extent and pattern of contact between the stressor and the receptor populations. epa.gov
Derivation of Ecological Benchmarks and Thresholds
Ecological benchmarks are concentrations of a contaminant that are not expected to cause adverse effects in a given ecosystem. The derivation of these benchmarks is a key step in risk characterization. For chemical stressors, this often involves using toxicity data from laboratory or field studies to establish a "no-observed-adverse-effect level" (NOAEL) or a "lowest-observed-adverse-effect level" (LOAEL). epa.gov
These values, along with uncertainty factors, are used to derive benchmarks like the Predicted No-Effect Concentration (PNEC). The risk is then characterized by comparing the predicted or measured environmental concentration of the substance to this benchmark, often expressed as a Risk Quotient (RQ). mdpi.com This process helps risk managers make informed decisions about the need for mitigation measures to protect ecosystem health.
Bioavailability Research in Environmental Matrices Relevant to Ecological Receptors
The bioavailability of 1,2,3,7,8,9-hexachlorodibenzofuran (B196249) (1,2,3,7,8,9-HxCDF) in environmental matrices is a critical factor in determining its potential risk to ecological receptors. Bioavailability governs the extent to which the compound, present in soil, sediment, or water, can be taken up by organisms and subsequently exert toxic effects or accumulate in tissues. Research into the bioavailability of this persistent organic pollutant focuses on quantifying its uptake from these environmental compartments into biota, such as invertebrates, fish, and other wildlife, and its subsequent transfer through the food web.
The concept of bioavailability is complex, influenced by the chemical's properties (like its high lipophilicity and persistence), the characteristics of the environmental matrix (such as organic carbon content, pH, and particle size), and the physiology and behavior of the ecological receptor. mdpi.comresearchgate.netca.gov For highly hydrophobic compounds like 1,2,3,7,8,9-HxCDF, which bind strongly to soil and sediment particles, the total concentration in the matrix is often a poor predictor of risk. researchgate.net Therefore, research methodologies aim to measure the fraction of the contaminant that is actually available for uptake.
Methodologies for assessing bioavailability to ecological receptors include laboratory bioassays and field studies. clu-in.org Common approaches involve exposing organisms like benthic invertebrates or fish to contaminated sediment or soil and measuring the resulting concentration in their tissues. nih.gov These studies are essential for deriving key parameters used in ecological risk assessments.
Key Bioavailability Metrics:
Bioconcentration Factor (BCF): This measures the uptake of a chemical from the surrounding water by an aquatic organism. An EPA screening-level assessment calculated a BCF value for 1,2,3,7,8,9-HxCDF based on its relationship to other dioxin-like compounds. epa.gov
Biota-Sediment Accumulation Factor (BSAF): This is a crucial metric for benthic organisms, which live in and ingest sediment. It describes the partitioning of a contaminant from sediment to the tissues of these organisms, normalized to the organic carbon content of the sediment and the lipid content of the organism. epa.govnih.gov The BSAF is a key parameter for predicting exposure to organisms higher up the food chain that consume benthic invertebrates. epa.gov
Biomagnification Factor (BMF) and Trophic Magnification Factor (TMF): These factors describe the increase in contaminant concentration at successively higher levels in a food web. epa.gov As a persistent and bioaccumulative compound, 1,2,3,7,8,9-HxCDF is expected to biomagnify. ebi.ac.ukebi.ac.uk Trophic transfer through the consumption of contaminated prey is a significant exposure pathway for predators. biorxiv.orgresearchgate.net
Research findings on the bioavailability of 1,2,3,7,8,9-HxCDF are often presented within the broader context of polychlorinated dibenzofurans (PCDFs) and other dioxin-like compounds. However, some congener-specific data are available from regulatory guidance and risk assessment documents. These values are derived from a combination of modeling and experimental data for related compounds.
Bioaccumulation Factors for this compound
| Parameter | Value | Receptor/Matrix | Source | Notes |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | 0.0035 (Recommended Value) | Aquatic Organisms from Water | U.S. EPA, 1999 epa.gov | Calculated using the 2,3,7,8-TCDD BCF and a bioaccumulation equivalency factor (BEF) of 0.63. |
| Biota-Sediment Accumulation Factor (BSAF) | 1.7E-4 (kg sediment organic carbon / kg organism lipid) | Benthic Organisms from Sediment | Oregon DEQ, 2007 epa.gov | Default value for use in screening level risk assessments. |
Studies on invertebrates are fundamental to understanding the entry of 1,2,3,7,8,9-HxCDF into terrestrial and aquatic food webs. For example, earthworms in contaminated soil or benthic invertebrates like oligochaetes and amphipods in sediment can accumulate significant body burdens, making them a primary food source for higher trophic level organisms like birds and fish. mdpi.comornl.gov
In aquatic systems, fish can accumulate 1,2,3,7,8,9-HxCDF both directly from water via their gills and through their diet. nih.gov For persistent compounds like this, dietary uptake is often the dominant pathway. epa.gov The accumulated contaminant is stored primarily in fatty tissues due to its lipophilic nature. isotope.com The presence of 1,2,3,7,8,9-HxCDF has been detected in freshwater fish, highlighting its bioavailability in aquatic ecosystems. The transfer from smaller, contaminated fish and invertebrates to larger predatory fish and piscivorous wildlife represents a significant risk pathway. ca.gov
Research Challenges and Future Directions in Hxcdf Studies
Addressing Data Gaps in HxCDF Environmental Behavior and Long-Term Fate
A primary challenge in assessing the environmental risk of 1,2,3,7,8,9-HxCDF lies in the incomplete understanding of its long-term environmental fate and behavior. While it is established that polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants, specific data for the 1,2,3,7,8,9-HxCDF congener are often extrapolated from studies on other dioxin-like compounds. researchgate.netisotope.com
Key research needs include:
Long-term monitoring studies: Comprehensive and extended monitoring in various environmental matrices, such as soil, sediment, and biota, is crucial to understand the sequestration, bioavailability, and potential for remobilization of 1,2,3,7,8,9-HxCDF over time. researchgate.net
Modeling environmental transport: The development of more accurate and validated models for predicting the transport and partitioning of 1,2,3,7,8,9-HxCDF in different ecosystems is essential for exposure assessment. researchgate.net These models should account for the complex interactions with organic matter and other environmental constituents.
Photodegradation and biodegradation studies: While generally resistant to degradation, the potential for slow breakdown of 1,2,3,7,8,9-HxCDF under specific environmental conditions (e.g., UV radiation, microbial action) requires further elucidation. ebi.ac.uk Identifying specific microorganisms or enzymatic pathways capable of transforming this congener could open new avenues for bioremediation.
Advancements in Mechanistic Toxicological Understanding and AhR-Independent Pathways
The toxicity of 1,2,3,7,8,9-HxCDF is largely attributed to its interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.govnih.gov This binding initiates a cascade of events leading to the expression of various genes, including those involved in metabolism and cellular stress responses. nih.govnih.govnih.gov However, an increasing body of evidence suggests that the toxicological profile of dioxin-like compounds may not be exclusively mediated by the AhR. nih.govmdpi.com
Future research should focus on:
Elucidating AhR-independent toxicity: Investigating potential toxic effects of 1,2,3,7,8,9-HxCDF that occur independently of AhR activation is a critical frontier. This could involve studying its interactions with other cellular receptors, enzymes, or signaling pathways. escholarship.org
Compound-specific mechanisms: Research is needed to determine if 1,2,3,7,8,9-HxCDF elicits unique toxicological responses compared to other HxCDF congeners or the most potent dioxin, 2,3,7,8-tetrachlorodibenzodioxin (TCDD). nih.gov These differences could be crucial for accurate risk assessment.
Neurotoxicity and developmental effects: The potential for 1,2,3,7,8,9-HxCDF to induce neurotoxic and developmental effects, and the underlying mechanisms, warrants further investigation. Studies have shown that AhR is expressed in various brain regions and plays a role in neuronal development, suggesting a potential vulnerability to disruption by AhR ligands like HxCDF. mdpi.com
Development of Novel and Sustainable Remediation Technologies
The persistent nature of 1,2,3,7,8,9-HxCDF makes the remediation of contaminated sites a significant challenge. Conventional methods can be costly and may not be entirely effective. epa.gov There is a pressing need for the development of innovative and sustainable remediation technologies.
Promising areas of research include:
Enhanced bioremediation: Identifying and engineering microorganisms or microbial consortia with the ability to degrade 1,2,3,7,8,9-HxCDF is a key goal. nih.gov This could involve exploring the metabolic potential of organisms from contaminated environments.
Phytoremediation: The use of plants to extract, stabilize, or degrade contaminants from soil and water is a promising green technology. epa.gov Research is needed to identify plant species that can tolerate and accumulate or degrade HxCDFs.
Advanced oxidation processes: Technologies that generate highly reactive hydroxyl radicals to break down persistent organic pollutants could be adapted for the destruction of 1,2,3,7,8,9-HxCDF in contaminated water or soil slurries.
Biosurfactant-enhanced soil washing: The use of biodegradable biosurfactants to increase the solubility and removal of hydrophobic contaminants like HxCDFs from soil is an area that merits further investigation for its potential efficacy and environmental compatibility. nih.gov
Integration of Omics Technologies in HxCDF Research
The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of the biological effects of 1,2,3,7,8,9-HxCDF. nih.govnih.gov These technologies can provide comprehensive data on changes in gene expression, protein levels, and metabolic profiles in response to exposure.
Future research directions include:
Transcriptomic analysis: Using transcriptomics can help identify the full spectrum of genes and signaling pathways affected by 1,2,3,7,8,9-HxCDF, providing insights into its mechanisms of action beyond the well-established AhR pathway. nih.govnih.gov
Proteomic investigations: Proteomics can reveal changes in the abundance and post-translational modifications of proteins, offering a functional view of the cellular response to 1,2,3,7,8,9-HxCDF exposure. researchgate.netnih.govscholaris.cayoutube.com This can help in identifying specific protein targets and biomarkers of effect.
Metabolomic profiling: Analyzing the metabolome can uncover alterations in endogenous small molecules following exposure, providing a snapshot of the metabolic disruptions caused by 1,2,3,7,8,9-HxCDF. nih.gov
Collaborative and Interdisciplinary Research Needs for Comprehensive HxCDF Assessment
Addressing the complex challenges posed by 1,2,3,7,8,9-HxCDF requires a concerted effort that transcends traditional disciplinary boundaries. A comprehensive assessment of its risks and the development of effective management strategies necessitate collaboration among scientists from various fields.
Key requirements for future research include:
Integrated research frameworks: Establishing research programs that integrate toxicology, environmental chemistry, ecology, and computational modeling will be essential for a holistic understanding of the HxCDF problem.
Publicly accessible databases: The creation of centralized and publicly accessible databases for experimental data on the environmental fate, toxicity, and remediation of 1,2,3,7,8,9-HxCDF would facilitate data sharing and accelerate research progress. researchgate.net
International cooperation: Given the global distribution of persistent organic pollutants, international collaboration is crucial for monitoring, research, and the development of harmonized risk assessment and management strategies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 1,2,3,7,8,9-HxCDF in environmental and biological samples?
- Methodology : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for isomer-specific quantification. For human biomonitoring, the CALUX® bioassay (Chemically Activated Luciferase gene expression) is used to assess dioxin-like activity, including HxCDF, by measuring aryl hydrocarbon receptor (AhR) activation . Solid-phase extraction (SPE) with silica gel purification is critical for isolating HxCDF from complex matrices like serum or soil .
Q. How does 1,2,3,7,8,9-HxCDF induce toxicity at the molecular level?
- Mechanism : HxCDF binds to the AhR, triggering cytochrome P450 enzyme induction (e.g., CYP1A1/1B1) and disrupting cellular redox balance. In human lymphoblastoid cells, it exhibits potent aryl hydrocarbon hydroxylase (AHH) induction, comparable to 2,3,7,8-TCDD . This activation pathway is linked to oxidative stress, DNA damage, and endocrine disruption .
Q. What are the environmental half-lives and persistence of 1,2,3,7,8,9-HxCDF?
- Data : Direct photolysis data for HxCDF are limited, but structurally similar 2,3,4,7,8-pentachlorodibenzofuran shows a photolytic half-life of 89–891 days in surface waters under natural sunlight. Hydroxyl radical-mediated degradation in air is predicted to dominate, with estimated atmospheric half-lives of ~89 days . Soil adsorption coefficients (log Koc >6) suggest high persistence in organic-rich sediments .
Q. How is 1,2,3,7,8,9-HxCDF quantified in toxic equivalency (TEQ) assessments?
- TEF Framework : The World Health Organization (WHO) assigns HxCDF a toxic equivalency factor (TEF) of 0.03, based on its relative potency to 2,3,7,8-TCDD (TEF = 1). This value is derived from in vitro AhR binding and in vivo toxicity data, though inter-species variability (e.g., mouse vs. human cell responses) necessitates cautious extrapolation .
Advanced Research Questions
Q. What experimental designs address conflicting data on 1,2,3,7,8,9-HxCDF’s species-specific toxicokinetics?
- Approach : Comparative studies using primary hepatocytes from humans and model organisms (e.g., rats, zebrafish) can clarify metabolic differences. Dose-response analyses should incorporate physiologically based pharmacokinetic (PBPK) modeling to account for variations in hepatic clearance and tissue partitioning .
Q. How do mixture effects complicate risk assessment of HxCDF with other dioxin-like compounds?
- Evidence : Additive or synergistic effects are observed in TEQ-based models, but non-dioxin-like compounds (e.g., PCBs) may antagonize AhR signaling. Researchers should use factorial experimental designs to test binary/ternary mixtures and apply probabilistic TEF adjustments to reflect uncertainty .
Q. What biomarkers are most sensitive for evaluating developmental exposure to HxCDF?
- Findings : Cord blood analysis via CALUX® and thyroid hormone levels (TSH, FT3) are robust biomarkers. Epidemiological studies link prenatal HxCDF exposure to altered eating behavior (e.g., reduced food responsiveness in boys) and elevated TSH in infants, suggesting thyroid disruption as a key endpoint .
Q. Why does 1,2,3,7,8,9-HxCDF exhibit lower AHH induction in murine models compared to human cells?
- Hypothesis : Species-specific AhR ligand binding affinity and differential co-activator recruitment may explain discrepancies. CRISPR-edited humanized mouse models or AhR knockout studies are recommended to isolate mechanistic drivers .
Q. How can isotopic dilution improve the accuracy of HxCDF quantification in complex matrices?
- Technique : Use ¹³C-labeled internal standards (e.g., ¹³C12-1,2,3,7,8,9-HxCDF) to correct for matrix effects and recovery losses during extraction. This method is validated in EPA Methods 8280B/8290A for dioxin analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
